molecular formula C11H11BrClFO2 B8177487 Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate

Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate

Cat. No.: B8177487
M. Wt: 309.56 g/mol
InChI Key: VLOVPCVKWNDQRY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 2060616-64-8) is a halogenated benzoate ester that serves as a crucial synthetic intermediate in advanced pharmaceutical research, particularly in the development of novel apoptosis-inducing agents. This compound is specifically cited in synthetic pathways for the preparation of potent and selective Bcl-2 family protein inhibitors, such as Compound 1, which are investigated for their antitumor activity and are the subject of ongoing clinical trials for the treatment of conditions like chronic lymphocytic leukemia (CLL) . Its molecular structure, incorporating bromo, chloro, and fluoro substituents, makes it a versatile building block for further functionalization through cross-coupling reactions and other transformations. The tert-butyl ester group offers strategic advantages in synthetic chemistry, serving as a protective group for the carboxylic acid functionality and enhancing the compound's properties for subsequent reaction steps. Researchers value this compound for its role in constructing complex bioactive molecules aimed at targeting cancer pathways. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-bromo-2-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVPCVKWNDQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-Chloro-5-Fluorobenzoic Acid

The precursor, 4-bromo-2-chloro-5-fluorobenzoic acid (CAS: 177480-81-8), is typically synthesized via halogenation and functional group interconversion. For example, Meerwein arylation of 2-chloro-4-fluoroaniline with tert-butyl nitrite and 1,1-dichloroethylene under CuCl₂ catalysis yields 2-chloro-4-fluorotrichlorotoluene, which is hydrolyzed under acidic conditions (H₂SO₄ or HCl) to the benzoic acid derivative.

Conversion to Acid Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or toluene. For instance, refluxing 4-bromo-2-chloro-5-fluorobenzoic acid with SOCl₂ (1.2 eq) at 60–80°C for 3–5 hours generates the corresponding acid chloride.

Esterification with tert-Butanol

The acid chloride is reacted with tert-butanol in the presence of a base (e.g., pyridine or triethylamine) to form the tert-butyl ester. Typical conditions involve stirring at 0–25°C for 12–24 hours, achieving yields of 85–92% .

Direct Coupling Using Carbodiimide Reagents

EDCl/HOBt-Mediated Esterification

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . The benzoic acid is dissolved in DCM, followed by sequential addition of EDCl (1.5 eq), HOBt (1.2 eq), and tert-butanol (2 eq). The reaction proceeds at 25°C for 18–24 hours, yielding 78–85% product.

DMAP-Catalyzed Reaction

Using 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction efficiency. For example, a mixture of 4-bromo-2-chloro-5-fluorobenzoic acid (1 eq), tert-butanol (2 eq), EDCl (1.5 eq), and DMAP (0.1 eq) in DCM achieves 90–94% conversion within 12 hours.

Borane-THF Reduction and Subsequent Esterification

Reduction of Benzoic Acid

In a specialized approach, 4-bromo-2-chloro-5-fluorobenzoic acid is reduced to its alcohol derivative using borane-THF complex (1M in THF) at 0–25°C. This step requires strict anhydrous conditions and yields the benzyl alcohol intermediate.

Oxidation and Esterification

The alcohol is re-oxidized to the acid using Jones reagent (CrO₃/H₂SO₄) and subsequently esterified via the acid chloride method. While this route is less common, it offers 75–80% overall yield but involves additional steps.

Comparative Analysis of Methods

Method Reagents Yield Time Advantages Limitations
Acid Chloride RouteSOCl₂, tert-butanol85–92%18–24 hHigh yield; scalableRequires corrosive reagents (SOCl₂)
EDCl/HOBt CouplingEDCl, HOBt, DMAP78–85%12–24 hMild conditions; no acid chlorideHigher cost of reagents
Borane-THF ReductionBorane-THF, Jones reagent75–80%24–48 hAlternative pathwayMulti-step; lower efficiency

Optimization and Industrial Considerations

Solvent Selection

  • DCM and THF are preferred for their inertness and solubility profiles.

  • Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with tert-butanol.

Temperature Control

  • Esterification is exothermic; maintaining temperatures below 30°C prevents tert-butyl group cleavage.

Purification Techniques

  • Column chromatography (hexanes/ethyl acetate) or recrystallization (ethanol/water) ensures ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.

    Oxidation and reduction: The aromatic ring can undergo oxidation or reduction reactions under specific conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

Major Products Formed

    Nucleophilic substitution: Substituted benzoic acid esters.

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Reduced derivatives of the aromatic ring.

    Hydrolysis: 4-Bromo-2-chloro-5-fluoro-benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate has been investigated for its potential as an anticancer agent. The incorporation of fluorine is known to enhance metabolic stability and bioactivity in pharmaceutical compounds.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, indicating its potential as a lead compound in drug development aimed at cancer therapy .

Agrochemicals

Fluorinated compounds are widely used in pesticides due to their enhanced efficacy and lower environmental impact. This compound has been studied for its role as an intermediate in the synthesis of herbicides and fungicides.

Case Study: Pesticide Development
Research has shown that fluorinated benzoates can improve the selectivity and potency of herbicides against target weeds while minimizing harm to non-target species . The unique electronic properties imparted by the fluorine atom contribute to these effects.

Materials Science

In materials science, this compound serves as a building block for advanced materials due to its ability to undergo further chemical modifications.

Case Study: Polymer Synthesis
This compound has been utilized in the synthesis of polymers with enhanced thermal and chemical stability, making it suitable for applications in coatings and adhesives . The presence of halogen atoms allows for cross-linking reactions that improve material properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester functional group contribute to its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group provides steric hindrance, slowing electron transfer quenching kinetics (e.g., τ₀ = 1630 ns vs 25 ns reduction in lifetime at 30 mM substrate concentration) compared to less bulky analogs .

Photocatalytic Reactivity Comparison

Reaction Type Conditions Outcome (Target Compound) Outcome (Analog: Ethyl 4-bromo-2-fluorobenzoate)
Reductive Debromination H₂O, fac-[Ir(sppy)₃]³⁻, 50 mM NaOH Selective Br removal (yield: >90%) Faster kinetics due to reduced steric hindrance
Oxidative Defluorination NPX annihilator, −2.5 V vs NHE Minimal F removal (energy barrier) Higher F reactivity due to electron-deficient aromatic ring

Mechanistic Insights :

  • The target compound’s bromine atom undergoes reductive elimination via triplet metal-to-ligand charge transfer (³MLCT) states of iridium complexes, whereas chlorine and fluorine remain inert under standard conditions .
  • Ethyl esters (e.g., Ethyl 3-bromo-4-...-benzoate) exhibit faster quenching of excited-state photocatalysts due to lower steric bulk, enabling broader applications in energy transfer systems .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-bromo-2-chloro-5-fluorobenzoate, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and esterification. A plausible route involves:

Bromination/Chlorination : Starting with a substituted benzoic acid derivative, bromine or chlorine is introduced using reagents like N-bromosuccinimide (NBS) or SOCl₂ (as seen in thionyl chloride-mediated acyl chloride formation in ) .

Fluorination : Electrophilic fluorination (e.g., using Selectfluor) or halogen exchange (e.g., F⁻ substitution of nitro groups under specific conditions) may be employed.

Esterification : The carboxylic acid intermediate is reacted with tert-butanol under acidic conditions (e.g., H₂SO₄) or via activation with coupling agents like HATU (referenced in for carbamate synthesis) .
Key intermediates include halogenated benzoic acids (e.g., 4-bromo-2-chloro-5-fluorobenzoic acid) and their acyl chloride derivatives.

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms esterification. For example, tert-butyl protons appear as a singlet near δ 1.4–1.5 ppm (as shown in for tert-butyl carbamates) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (e.g., 98% purity reported in ) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (C₁₁H₁₁BrClFO₂: MW ~314.56 g/mol) and detects halogen isotopic patterns.

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Storage : Stable at room temperature in inert, anhydrous conditions. Avoid prolonged exposure to light or moisture, which may hydrolyze the ester group (similar to tert-butyl hydroperoxide storage guidelines in ) .
  • Decomposition Risks : Strong acids/bases may cleave the tert-butyl ester. Compatibility tests with common solvents (e.g., DMF, THF) are recommended.

Advanced Research Questions

Q. How do the bromo, chloro, and fluoro substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing fluorine and chlorine atoms deactivate the aromatic ring, directing electrophilic substitutions to specific positions. Bromine acts as a leaving group in Suzuki or Ullmann couplings (as seen in for halogenated thiazole derivatives) .
  • Reactivity Hierarchy : Bromine > Chlorine > Fluorine in substitution reactions. For example, bromine can be selectively replaced in Pd-catalyzed couplings, while fluorine remains inert under mild conditions.
  • Data Table :
SubstituentPositionReactivity in Cross-Coupling
Br4High (Pd-mediated substitution)
Cl2Moderate (requires harsh conditions)
F5Low (typically inert)

Q. What computational methods (e.g., DFT) can predict the conformational stability of tert-butyl esters under varying reaction conditions?

  • Methodological Answer :
  • DFT Calculations : Used to model the steric effects of the tert-butyl group and substituent electronic environments. highlights the necessity of explicit solvent models to predict axial/equatorial conformer stability in tert-butyl-containing cycles .
  • Applications : Predict hydrolysis rates, regioselectivity in nucleophilic attacks, and steric hindrance in catalytic reactions.

Q. How can contradictions in reported synthetic yields or reaction conditions be resolved through mechanistic analysis?

  • Methodological Answer :
  • Case Study : If one protocol reports low yields for bromination, analyze competing side reactions (e.g., over-halogenation or ester hydrolysis).
  • Kinetic Studies : Use techniques like in-situ IR or NMR to monitor intermediate formation (as in ’s reaction monitoring) .
  • Optimization : Adjust temperature, solvent polarity, or catalyst loading. For example, thionyl chloride-mediated acyl chloride formation () may require strict anhydrous conditions to avoid side reactions .

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